molecular formula C8H10ClN B1505480 (3-(Chloromethyl)phenyl)methanamine

(3-(Chloromethyl)phenyl)methanamine

Cat. No.: B1505480
M. Wt: 155.62 g/mol
InChI Key: CDPJFYDPGGIGPV-UHFFFAOYSA-N
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Description

(3-(Chloromethyl)phenyl)methanamine (CAS: 754974-17-9) is a benzylamine derivative featuring a chloromethyl (-CH₂Cl) substituent at the meta position of the phenyl ring. Its molecular formula is C₈H₁₀ClN, with a molecular weight of 155.62 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions due to the reactivity of the chloromethyl group. It is listed among benzyl chloride derivatives, which are critical for constructing complex molecules in pharmaceutical and materials science .

Properties

IUPAC Name

[3-(chloromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPJFYDPGGIGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound 754974-17-9 C₈H₁₀ClN -CH₂Cl at phenyl meta position 155.62 High reactivity in alkylation reactions
(3-chloro-4-methoxyphenyl)methanamine 115514-77-7 C₈H₁₀ClNO -Cl and -OCH₃ at phenyl meta/para positions 171.63 Enhanced solubility due to methoxy group
(3-ethylphenyl)methanamine CID 11446358 C₉H₁₃N -CH₂CH₃ at phenyl meta position 135.21 Lipophilic; used in ligand design
(3-Chlorothiophen-2-yl)methanamine HCl 643088-03-3 C₅H₇Cl₂NS -CH₂NH₂ and -Cl on thiophene ring 204.09 Bioactive (e.g., kinase inhibition)
1-(3-Chlorophenyl)-N-methylethanamine 149529-99-7 C₉H₁₂ClN Branched chain with -CH(CH₃)NHCH₃ 169.65 CNS activity potential

Key Observations :

  • Electrophilicity: The chloromethyl group in this compound enhances its reactivity in nucleophilic substitutions compared to non-halogenated analogs like (3-ethylphenyl)methanamine .
  • Solubility : Methoxy-substituted derivatives (e.g., (3-chloro-4-methoxyphenyl)methanamine) exhibit improved aqueous solubility due to polar oxygen atoms, whereas ethyl or branched-chain analogs are more lipophilic .
  • Bioactivity : Thiophene-based derivatives (e.g., (3-Chlorothiophen-2-yl)methanamine HCl) show distinct pharmacological profiles, likely due to the heteroaromatic system’s electronic effects .

Preparation Methods

Synthetic Route

The key synthetic method involves a one-step reaction between benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride, ferric chloride, aluminum trichloride, or stannic chloride. This method avoids the traditional multi-step oxidation of m-xylene and subsequent chlorination, which suffers from low selectivity, use of toxic chlorine gas, and formation of multiple chlorinated by-products.

Reaction Conditions and Catalysts

Parameter Range/Details Notes
Starting materials Benzoyl chloride, paraformaldehyde Molar ratio catalyst:benzoyl chloride:paraformaldehyde = 0.05~0.5 : 1 : 1~1.5
Catalysts Zinc chloride (anhydrous), ferric chloride (anhydrous), aluminum trichloride (anhydrous), stannic chloride (anhydrous), stannous chloride (anhydrous), cupric chloride (anhydrous), manganous chloride (anhydrous) Lewis acids essential for reaction; no reaction without catalyst
Solvents Methylene dichloride, chloroform, tetracol phenixin (chlorinated solvents without oxygen, nitrogen, or sulfur atoms) Solvents containing O, N, or S atoms inhibit reaction
Solvent amount 5~10 times weight of benzoyl chloride Ensures good solubility and reaction efficiency
Temperature 20~70 °C Typical reaction temperature range
Pressure 0.1~0.5 MPa (nitrogen atmosphere) Pressurization reduces reactant loss
Reaction time 5~20 hours Depends on catalyst and temperature

Advantages of This Method

  • Single-step synthesis simplifies process and control.
  • Avoids use of hazardous chlorine gas, enhancing safety.
  • High purity and yield of 3-chloromethyl benzoic acid (typically >85%).
  • Low catalyst loading reduces metal contamination.
  • Environmentally friendly with minimal waste and easy waste treatment.

Representative Experimental Data

Embodiment Solvent (mL) Benzoyl Chloride (mol) Paraformaldehyde (mol) Catalyst (type & mol) Temp (°C) Pressure (MPa) Time (h) Product Purity (%) Phenylformic Acid Impurity (%)
1 100 Methylene dichloride 0.1 0.15 Zinc chloride 0.05 60-70 0.3 15 91.6 2.4
2 60 Chloroform 0.1 0.10 Ferric chloride 0.005 20-25 0.5 10 90.2 3.1
3 50 Tetracol phenixin 0.1 0.12 Aluminum trichloride 0.02 55-60 0.1 20 87.7 8.2
4 70 Chloroform 0.1 0.13 Stannous chloride 0.01 30-40 0.4 13 86.3 9.1
5 50 Methylene dichloride + 30 Chloroform 0.1 0.11 Stannic chloride 0.03 45-55 0.2 16 Data incomplete Data incomplete

Reaction Mechanism Insight

The reaction proceeds via electrophilic substitution where the Lewis acid activates benzoyl chloride, facilitating the reaction with paraformaldehyde to introduce the chloromethyl group at the meta position relative to the carboxyl group. The process avoids over-chlorination and formation of dichloromethyl or trichloromethyl by-products, which are common in traditional chlorination methods.

Conversion to (3-(Chloromethyl)phenyl)methanamine

While the primary literature focuses on the preparation of 3-chloromethyl benzoic acid, the amination step to produce this compound typically involves:

  • Reduction of the carboxylic acid group to the corresponding aldehyde or alcohol intermediate.
  • Subsequent amination via reductive amination or nucleophilic substitution using ammonia or amine sources under controlled conditions.

Specific protocols vary depending on desired purity and scale, but the quality of the 3-chloromethyl benzoic acid intermediate directly influences the efficiency and yield of the amination step.

Comparative Analysis of Preparation Methods

Feature Traditional m-Xylene Oxidation + Chlorination One-step Benzoyl Chloride + Paraformaldehyde (Lewis Acid Catalysis)
Number of steps Multiple Single step
Use of hazardous reagents Chlorine gas (toxic, hazardous) Avoids chlorine gas
Selectivity and purity Low (multiple by-products) High (purity >85%, low impurities)
Catalyst Not typically used Lewis acid catalysts (ZnCl2, FeCl3, AlCl3, etc.)
Environmental impact High waste, difficult purification Low waste, environmentally friendly
Cost and raw material availability Moderate to high Low cost, readily available benzoyl chloride

Summary and Recommendations

The preparation of this compound is best approached via the synthesis of 3-chloromethyl benzoic acid using the one-step Lewis acid catalyzed reaction of benzoyl chloride with paraformaldehyde in chlorinated solvents. This method offers superior safety, environmental, and economic advantages over traditional multi-step oxidation and chlorination routes.

For optimal results:

  • Use anhydrous zinc chloride or ferric chloride as catalysts.
  • Maintain reaction temperatures between 20-70 °C and pressures around 0.1-0.5 MPa under nitrogen.
  • Employ chlorinated solvents free of oxygen, nitrogen, or sulfur atoms.
  • Control molar ratios carefully: catalyst (0.05-0.5), benzoyl chloride (1), paraformaldehyde (1-1.5).
  • Follow with appropriate amination steps to obtain this compound.

This approach ensures high purity, yield, and process safety, suitable for industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-(Chloromethyl)phenyl)methanamine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, such as:

  • Chloromethylation : Direct chloromethylation of benzylamine derivatives using chlorinating agents (e.g., SOCl₂ or ClCH₂OCH₃) under anhydrous conditions.
  • Amination : Reductive amination of 3-(chloromethyl)benzaldehyde intermediates using NaBH₃CN or catalytic hydrogenation .
  • Regioselectivity Control : Use of directing groups (e.g., nitro or methoxy) during electrophilic substitution to ensure proper positioning of the chloromethyl and amine groups .
    • Data Table :
Reaction StepOptimal ConditionsYield RangeKey By-Products
ChloromethylationDCM, 0–5°C, 12h60–75%Di-chlorinated isomers
Reductive AminationNaBH₃CN, MeOH, RT40–55%Unreacted aldehyde

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for CH₂Cl; δ 1.5–2.5 ppm for CH₂NH₂) and ¹³C NMR confirm substituent positions .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 170.05) and HRMS for molecular formula validation .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • The electron-withdrawing Cl atom stabilizes adjacent carbocations, enhancing electrophilic substitution at the para position. This is critical in Suzuki-Miyaura couplings, where Pd catalysts (e.g., Pd(PPh₃)₄) require precise stoichiometry to avoid over-functionalization .
  • Contradiction Analysis : Conflicting reports on regioselectivity arise from solvent polarity (e.g., DMF vs. THF) altering transition-state stabilization .

Q. Why do structural analogs of this compound exhibit divergent biological activities?

  • Methodology :

  • Case Study : Analogs with trifluoromethyl or thiophene substituents (e.g., (3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine) show enhanced antimicrobial activity due to increased lipophilicity and target binding affinity .
  • Data Table :
AnalogSubstituentIC₅₀ (μM)Target Enzyme
ParentCl, NH₂>100N/A
CF₃ analogCF₃, NH₂12.3CYP450
Thiophene analogS-heterocycle8.9Dihydrofolate reductase

Q. How can conflicting stability data for this compound in aqueous solutions be resolved?

  • Methodology :

  • Degradation Pathways : Hydrolysis of the chloromethyl group to hydroxymethyl derivatives occurs at pH > 7.0, with t₁/₂ of 48h in PBS buffer.
  • Mitigation : Storage at pH 4–6 (acetate buffer) and −20°C reduces degradation to <5% over 30 days .

Methodological Challenges and Solutions

Q. What strategies improve regioselectivity during the synthesis of halogenated derivatives?

  • Approach :

  • Use of bulky bases (e.g., LDA) to deprotonate specific positions and minimize steric hindrance during halogenation .
  • Computational modeling (DFT) to predict activation energies for competing reaction pathways .

Q. How to address low yields in reductive amination steps?

  • Optimization :

  • Switch from NaBH₃CN to BH₃·THF for substrates sensitive to cyanide by-products.
  • Add molecular sieves (3Å) to absorb water and shift equilibrium toward imine formation .

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